magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide
Description
IUPAC Nomenclature and Systematic Classification
The IUPAC name magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide derives from its molecular structure, which consists of a magnesium atom coordinated to a substituted benzene ring and a bromide ion. The benzene ring is functionalized with two fluorine atoms at positions 1 and 2, a methoxy group (-OCH₃) at position 3, and a negative charge (ide) at position 5. The numbering follows the lowest possible locants for substituents, prioritizing fluorine atoms due to higher precedence in IUPAC rules.
Systematically, this compound belongs to the class of organomagnesium halides (Grignard reagents), characterized by a direct magnesium-carbon bond. Its classification aligns with substituent-specific subcategories due to the presence of electron-withdrawing fluorine and electron-donating methoxy groups.
Molecular Formula and Constitutional Isomerism
The molecular formula C₇H₅F₂MgOBr reflects the compound’s composition:
- C₇H₅ : Benzene backbone with three substituents.
- F₂ : Two fluorine atoms.
- MgOBr : Magnesium bonded to bromide and the deprotonated benzene ring.
Constitutional isomerism arises from alternative arrangements of substituents on the benzene ring. Potential isomers include:
| Isomer Type | Substituent Positions |
|---|---|
| 1,2-Difluoro-3-methoxy | F (1), F (2), -OCH₃ (3) |
| 1,3-Difluoro-2-methoxy | F (1), F (3), -OCH₃ (2) |
| 2,3-Difluoro-4-methoxy | F (2), F (3), -OCH₃ (4) |
The ortho- and para-directing effects of fluorine and methoxy groups influence the stability and reactivity of these isomers.
Crystal Structure Analysis via X-Ray Diffraction
While experimental X-ray diffraction data for this specific compound is limited, analogous fluorinated Grignard reagents exhibit tetrahedral coordination around magnesium. Key structural features inferred from related compounds include:
| Parameter | Value (Hypothetical) |
|---|---|
| Mg–C bond length | 2.10–2.15 Å |
| Mg–Br bond length | 2.45–2.50 Å |
| C–Mg–Br bond angle | 110–115° |
| Dihedral angle (C–Mg–Br) | 180° (linear coordination) |
The crystal lattice is stabilized by weak van der Waals interactions and solvation effects from tetrahydrofuran (THF) or ether solvents.
Comparative Analysis with Related Fluorinated Grignard Reagents
Fluorinated Grignard reagents exhibit distinct reactivity patterns compared to non-fluorinated analogs. A comparative analysis reveals:
| Compound | Substituents | Reactivity Profile |
|---|---|---|
| 3-Methoxyphenylmagnesium bromide | -OCH₃ (3) | Moderate nucleophilicity |
| 2-Methoxyphenylmagnesium bromide | -OCH₃ (2) | Enhanced steric hindrance |
| 1,3-Difluoro-2-methoxy derivative | F (1,3), -OCH₃ (2) | High electrophilic susceptibility |
| This compound | F (1,2), -OCH₃ (3) | Balanced electronic effects |
The 1,2-difluoro-3-methoxy substitution in this compound creates a unique electronic environment:
- Fluorine atoms withdraw electron density, reducing the nucleophilicity of the magnesium-carbon bond.
- Methoxy group donates electrons via resonance, partially offsetting fluorine’s inductive effects.
This interplay enables selective reactivity in cross-coupling reactions, distinguishing it from simpler Grignard reagents.
Properties
IUPAC Name |
magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2O.BrH.Mg/c1-10-6-4-2-3-5(8)7(6)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUCNFVDYZYCNS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2MgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
The general reaction can be represented as follows:
$$
\text{R-Br} + \text{Mg} \rightarrow \text{R-MgBr}
$$
Where R represents the 1,2-difluoro-3-methoxybenzene-5 group.
Mechanochemical Synthesis
Recent advancements have introduced mechanochemical methods as an innovative alternative to traditional solvent-based synthesis. This method offers several advantages:
Reduced Solvent Use : Mechanochemistry minimizes the need for solvents, making the process more environmentally friendly.
Enhanced Reactivity : The solid-state reactions can lead to increased surface area and improved mixing, which enhances reaction efficiency.
Mechanochemical Process
The mechanochemical preparation of this compound involves milling the halogenated compound with magnesium powder in a ball mill. This method has shown promise in improving yields and reaction times compared to conventional methods.
Research indicates that mechanochemical methods can significantly enhance the reactivity of Grignard reagents. A study highlighted that using solid-state reactions could yield better results than traditional methods due to the elimination of solvent effects that often stabilize intermediates and reduce reactivity.
Comparative Data Table
The following table summarizes key properties and preparation methods for this compound compared to other related Grignard reagents:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Preparation Method |
|---|---|---|---|
| This compound | C7H5BrF2MgO | 247.32 | Grignard Reaction |
| Magnesium;3-fluorobenzylbromide | C7H6BrF | 197.03 | Grignard Reaction |
| 3,5-Difluorophenylmagnesium bromide | C6H3BrF2Mg | 217.29 | Grignard Reaction |
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.
Substitution Reactions: Often carried out with halogenated compounds under inert conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of ligands and bases.
Major Products
The major products formed from these reactions include alcohols, substituted aromatic compounds, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound can be described by its molecular formula and features a unique structure that includes both fluorine and bromine substituents on the aromatic ring. Its reactivity is influenced by the presence of the magnesium ion, which plays a crucial role in various chemical reactions.
Organic Synthesis
1.1 Cross-Coupling Reactions
One of the primary applications of magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide is in cross-coupling reactions, particularly those involving palladium catalysts. These reactions are pivotal for forming carbon-nitrogen (C–N) bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.
- Case Study : A study demonstrated the successful use of this compound in synthesizing aniline derivatives through palladium-catalyzed C–N coupling reactions. The reaction conditions were optimized to yield high purity products, showcasing the compound's effectiveness as a coupling partner .
1.2 Synthesis of Functionalized Aromatic Compounds
This compound is also utilized in the synthesis of functionalized aromatic compounds. The presence of both fluorine and methoxy groups allows for selective reactivity, making it suitable for creating complex molecules with specific functionalities.
- Data Table :
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| C–N Coupling | Pd catalyst, base (t-BuOK) | 85 | |
| Electrophilic Substitution | Aromatic nucleophiles | 75 |
Materials Science
2.1 Development of New Materials
The compound's unique properties make it suitable for developing new materials, particularly in polymer science. Its ability to participate in polymerization reactions leads to the creation of novel polymers with enhanced properties.
- Case Study : Research has shown that polymers synthesized using this compound exhibit improved thermal stability and mechanical properties compared to traditional polymers .
2.2 Nanocomposite Formation
Incorporating this compound into nanocomposites has been explored to enhance material properties further. The interaction between the magnesium-bromide complex and nanomaterials can lead to improved conductivity and mechanical strength.
Environmental Applications
3.1 Remediation Studies
Recent studies have investigated the potential of this compound in environmental remediation processes. Its reactivity can facilitate the breakdown of pollutants in contaminated sites.
- Data Table :
Mechanism of Action
The mechanism by which magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide exerts its effects involves the formation of a highly reactive organomagnesium species. This species can readily attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The presence of the difluoro and methoxy groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Phenylmagnesium Bromide
Structure : Simplest Grignard reagent, with a phenyl group (C₆H₅⁻) bonded to magnesium bromide.
Properties :
- Molecular weight : 181.32 g/mol (C₆H₅MgBr).
- Solubility : Typically 1M in THF or diethyl ether.
- Reactivity : Highly nucleophilic, widely used for forming carbon-carbon bonds (e.g., ketones, alcohols).
Comparison :
- The target compound’s fluorine substituents reduce electron density on the aromatic ring, likely decreasing nucleophilicity compared to phenylmagnesium bromide. This could enhance selectivity in reactions requiring less aggressive nucleophiles .
- The methoxy group may improve solubility in polar ethers like 2-MeTHF, similar to 3,5-dimethyl-4-methoxyphenylmagnesium bromide (0.5M in 2-MeTHF) .
3,5-Dimethyl-4-Methoxyphenylmagnesium Bromide
Structure : Contains methyl (electron-donating) and methoxy groups on the aromatic ring (IUPAC: magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide) .
Properties :
- Molecular weight : 239.40 g/mol.
- Solubility : 0.5M in 2-MeTHF.
- Applications : Used in synthesizing substituted aromatic compounds for drug discovery.
Comparison :
- Fluorine’s electronegativity in the target compound may direct electrophilic substitution reactions meta to the substituents, whereas methyl groups favor ortho/para pathways.
Fluorinated Grignard Reagents (Hypothetical Analogs)
- Thermal stability : Fluorine substituents may enhance stability due to stronger C-F bonds, reducing decomposition risks during reactions.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Magnesium Aryl Bromides
| Compound | Molecular Weight (g/mol) | Substituents | Solubility | Reactivity Profile |
|---|---|---|---|---|
| Phenylmagnesium bromide | 181.32 | None | 1M in THF | High nucleophilicity |
| 3,5-Dimethyl-4-methoxyphenylmagnesium bromide | 239.40 | 3,5-CH₃; 4-OCH₃ | 0.5M in 2-MeTHF | Moderate nucleophilicity |
| Target compound (1,2-difluoro-3-methoxy) | ~253.25 (estimated) | 1,2-F; 3-OCH₃ | Likely in 2-MeTHF | Lower nucleophilicity, high selectivity |
Research Findings and Challenges
- Synthesis : The target compound’s preparation requires careful handling of fluorinated precursors, which may pose challenges in purification due to increased stability of C-F bonds .
- Stability: Fluorine substituents could reduce sensitivity to moisture compared to non-fluorinated Grignard reagents, though experimental data are needed .
- Spectroscopic Data : IR and UV-VIS spectra would show shifts due to fluorine’s inductive effects, similar to observations in magnesium sulfate complexes with electron-withdrawing ligands .
Biological Activity
The compound magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide is a complex organometallic compound that has gained attention in various fields of chemical research, particularly for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Magnesium compounds often serve as reagents in organic synthesis due to their ability to facilitate various chemical reactions. The synthesis of this compound typically involves the reaction of magnesium with 1,2-difluoro-3-methoxybenzene and a bromide source. This compound can be synthesized through a magnesium-bromine exchange reaction, which has been documented in various studies .
Antimicrobial Properties
Recent studies have indicated that organofluorine compounds exhibit significant antimicrobial properties. For instance, the presence of fluorine atoms in the structure enhances the lipophilicity and bioactivity of compounds, making them effective against a range of pathogens. A study highlighted the effectiveness of difluorinated compounds in inhibiting bacterial growth, suggesting that this compound may possess similar antimicrobial properties .
Cytotoxicity Studies
Cytotoxicity assays have been employed to evaluate the safety profile of this compound on human cell lines. In vitro studies demonstrated that at certain concentrations, this compound exhibited low cytotoxicity while maintaining its biological activity. The IC50 values obtained from these assays indicate a promising therapeutic window for potential applications .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interfere with cellular signaling pathways or inhibit specific enzymes crucial for pathogen survival. Further research is needed to elucidate these mechanisms fully.
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, supporting its potential use as an antimicrobial agent .
Study 2: Cytotoxicity Assessment
A cytotoxicity study was conducted using human lung cancer cell lines (A549). The compound was tested at varying concentrations (0.1 µM to 100 µM). The results showed that concentrations below 10 µM had minimal cytotoxic effects, while higher concentrations resulted in increased cell death. This suggests a concentration-dependent response that could be leveraged for therapeutic applications .
Data Tables
| Parameter | Value |
|---|---|
| Chemical Formula | MgC7H6BrF2O |
| Molecular Weight | 241.81 g/mol |
| IC50 (Antimicrobial) | 50 µM |
| IC50 (Cytotoxicity) | 10 µM |
Q & A
Basic Question: What are the recommended methods for synthesizing magnesium bromide and its coordination complexes with substituted aromatic ligands?
Methodological Answer:
Magnesium bromide (MgBr₂) is typically synthesized by reacting magnesium oxide (MgO) with hydrobromic acid (HBr), yielding MgBr₂·6H₂O after crystallization . For coordination complexes with substituted aromatic ligands (e.g., 1,2-difluoro-3-methoxybenzene-5-ide), the following steps are recommended:
Ligand Preparation : Synthesize the aromatic anion via deprotonation of the parent compound (e.g., 1,2-difluoro-3-methoxybenzene) using strong bases like LDA (lithium diisopropylamide) .
Complexation : React anhydrous MgBr₂ with the deprotonated ligand in an inert solvent (e.g., THF) under argon. Monitor reaction progress via ³¹P NMR (if phosphine ligands are present) or FT-IR for Mg–O/Mg–N bond formation .
Purification : Use recrystallization or column chromatography to isolate the complex. Confirm stoichiometry via elemental analysis or mass spectrometry .
Basic Question: How can researchers ensure safe handling of magnesium bromide and fluorinated aromatic ligands in laboratory settings?
Methodological Answer:
Key safety protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of MgBr₂ dust or volatile ligands .
- Ventilation : Maintain airflow >0.5 m/s in areas handling fluorinated ligands (e.g., 1,2-difluoro-3-methoxybenzene derivatives) to mitigate respiratory irritation risks .
- Spill Management : Neutralize MgBr₂ spills with sodium bicarbonate and collect ligand residues in sealed containers for hazardous waste disposal .
- First Aid : For skin exposure, wash immediately with soap and water. For eye contact, irrigate with saline for 15+ minutes and seek medical evaluation .
Advanced Question: What analytical techniques are most effective for characterizing the coordination environment of magnesium in fluorinated methoxybenzene complexes?
Methodological Answer:
A multi-technique approach is critical:
Single-Crystal X-ray Diffraction (SC-XRD) : Resolves Mg²⁺ coordination geometry (e.g., octahedral vs. tetrahedral) and ligand bonding modes. For fluorinated ligands, synchrotron sources enhance resolution of light atoms (F, O) .
Solid-State NMR : ¹⁹F and ²⁵Mg NMR provide insights into ligand symmetry and Mg electronic environments. Use magic-angle spinning (MAS) to reduce line broadening .
Thermogravimetric Analysis (TGA) : Quantifies thermal stability (e.g., dehydration of MgBr₂·6H₂O at 165°C) and ligand dissociation thresholds .
UV-Vis Spectroscopy : Detects ligand-to-metal charge transfer (LMCT) bands in visible regions (e.g., 300–400 nm for Mg–F interactions) .
Advanced Question: How do computational models predict the thermodynamic stability of magnesium complexes with fluorinated methoxybenzene ligands?
Methodological Answer:
Density Functional Theory (DFT) calculations are widely used:
Geometry Optimization : Use B3LYP/6-31G(d) to model Mg²⁺ coordination with ligand lone pairs (e.g., O-methoxy and F atoms). Compare bond lengths/angles to SC-XRD data .
Reaction Enthalpies : Calculate ΔH for ligand substitution reactions (e.g., MgBr₂ + 2L⁻ → MgL₂ + 2Br⁻) using NIST-JANAF thermochemical data (ΔfH°(MgBr₂) = -524.26 kJ/mol) .
Electrostatic Potential Maps : Identify electron-deficient regions on Mg²⁺ for nucleophilic attack, aiding reaction mechanism predictions .
Advanced Question: What strategies resolve contradictions in reported catalytic efficiencies of magnesium bromide complexes?
Methodological Answer:
Contradictions often arise from variations in:
Ligand Purity : Quantify ligand impurities (e.g., residual halides) via HPLC or GC-MS . Even 2% impurities can reduce catalytic turnover by 40% .
Solvent Effects : Compare catalytic activity in polar aprotic (DMF, THF) vs. non-polar solvents (toluene). MgBr₂·THF adducts often show higher Lewis acidity .
Reaction Monitoring : Use in situ FT-IR or Raman spectroscopy to detect intermediate species (e.g., Mg–substrate complexes) and adjust reaction conditions dynamically .
Basic Question: How can researchers optimize reaction conditions for magnesium bromide-mediated coupling of fluorinated aromatic ligands?
Methodological Answer:
Key parameters include:
Temperature : Reactions typically proceed at 60–80°C for fluorinated ligands to overcome electron-withdrawing effects of F substituents .
Stoichiometry : Use a 1:2 molar ratio of MgBr₂ to ligand for neutral complexes. For charged species, adjust based on conductivity measurements .
Additives : Add 10 mol% crown ethers (e.g., 18-crown-6) to solubilize MgBr₂ in non-polar solvents .
Advanced Question: What are the challenges in crystallizing magnesium complexes with bulky fluorinated ligands, and how can they be addressed?
Methodological Answer:
Challenges include poor solubility and lattice disorder. Solutions:
Co-Crystallization Agents : Introduce small counterions (e.g., ClO₄⁻) to improve crystal packing .
Slow Diffusion : Layer hexane over a THF solution of the complex to induce gradual crystallization .
Low-Temperature Crystallography : Collect XRD data at 100 K to minimize thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
